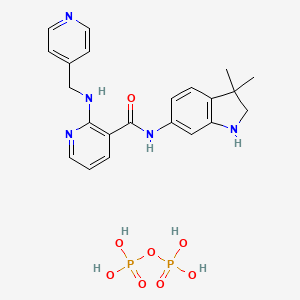

Motesanib diphosphate

Übersicht

Beschreibung

Motesanib diphosphate is an investigational small molecule drug that belongs to the class of angiokinase inhibitors. It was originally developed by Amgen and later investigated by Takeda Pharmaceutical Company. This compound acts as an antagonist of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors . This compound has been explored for its potential in treating various cancers, including thyroid cancer, non-small cell lung cancer, gastrointestinal stromal cancer, colorectal cancer, and breast cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of motesanib diphosphate involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the Indoline Core: The synthesis begins with the formation of the indoline core through a cyclization reaction.

Functionalization of the Pyridine Ring: The pyridine ring is then functionalized with appropriate substituents to achieve the desired chemical structure.

Coupling Reactions: The final steps involve coupling reactions to attach the pyridine and indoline moieties, followed by phosphorylation to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Motesanib diphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidative metabolites.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Substitution reactions can occur at specific positions on the molecule, resulting in the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives with modified biological activities.

Wissenschaftliche Forschungsanwendungen

Motesanib diphosphate, also known as AMG 706, is an orally administered inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and KIT, which has demonstrated antitumor activity . Research into this compound has explored various applications, particularly in cancer treatment.

Scientific Research Applications

This compound has been investigated for its potential in treating various types of cancer, including thyroid cancer, head and neck squamous cell carcinoma (HNSCC), and non-small cell lung cancer (NSCLC) .

Thyroid Cancer

This compound can induce partial responses in patients with advanced or metastatic differentiated thyroid cancer that is progressive . A phase 2 study treated 93 patients with progressive, locally advanced or metastatic, radioiodine-resistant differentiated thyroid cancer using 125 mg of this compound orally once daily. The primary endpoint was an objective response as assessed by an independent radiographic review .

Head and Neck Squamous Cell Carcinoma (HNSCC)

Studies suggest a favorable interaction when combining radiation and motesanib in HNSCC models . Motesanib inhibited VEGF-stimulated HUVEC proliferation in vitro, as well as VEGFR2 kinase activity. In vivo combination therapy with motesanib and radiation showed increased response compared to drug or radiation alone in UM-SCC1 and SCC-1483 xenografts .

Non-Small Cell Lung Cancer (NSCLC)

Motesanib is under Phase II and Phase III clinical trials for NSCLC . Placental growth factor was evaluated as a predictive pharmacodynamic biomarker for motesanib efficacy as first-line therapy in patients with advanced nonsquamous NSCLC .

Other Cancers

This compound treatment also induces significant dose-dependent reductions in tumor growth and blood vessel density of MCF-7 and MDA . It has also shown clinical activity in advanced thymoma . Preclinical studies have shown that motesanib induced significant tumor regression in xenograft models of human breast carcinoma, medullary thyroid cancer, and epidermoid and colon carcinoma .

Preclinical Studies

In preclinical studies, motesanib induced significant tumor regression in xenograft models of human breast carcinoma, non-small cell lung cancer, medullary thyroid cancer, and epidermoid and colon carcinoma . Motesanib treatment has shown acceptable tolerability and modest tumor control in patients with imatinib-resistant GIST .

Wirkmechanismus

Motesanib diphosphate exerts its effects by inhibiting the activity of receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors . By blocking these receptors, the compound disrupts the signaling pathways involved in angiogenesis, tumor growth, and metastasis. This inhibition leads to reduced blood vessel formation, tumor regression, and decreased tumor cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Motesanib diphosphate is compared with other angiokinase inhibitors, such as:

Bevacizumab: An antibody that targets vascular endothelial growth factor.

Sunitinib: A small molecule inhibitor of multiple receptor tyrosine kinases.

Sorafenib: Another multi-kinase inhibitor with activity against vascular endothelial growth factor receptors and other kinases.

Uniqueness

This compound is unique in its ability to selectively inhibit multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. Its oral bioavailability and multi-targeted approach make it a promising candidate for cancer therapy, although clinical trials have shown mixed results regarding its efficacy .

Conclusion

This compound is a significant compound in the field of cancer research due to its multi-targeted inhibition of angiogenesis-related receptors

Biologische Aktivität

Motesanib diphosphate (also known as AMG 706) is an experimental compound that functions primarily as a receptor tyrosine kinase inhibitor. It has been investigated for its potential in treating various cancers, particularly those characterized by angiogenesis, such as differentiated thyroid cancer and non-small cell lung cancer (NSCLC). This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and research findings.

This compound selectively inhibits several key receptor tyrosine kinases involved in angiogenesis and tumor growth:

- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Motesanib blocks VEGFR signaling, which is crucial for blood vessel formation.

- Platelet-Derived Growth Factor Receptors (PDGFRs) : Inhibition of PDGFRs reduces tumor-associated angiogenesis and stroma formation.

- Stem Cell Factor Receptor (c-KIT) : This inhibition may affect tumor growth and progression in certain cancers.

The compound's ability to inhibit these pathways contributes to its antineoplastic activity by reducing tumor vascularization and proliferation.

Thyroid Cancer

A significant study conducted on this compound involved patients with progressive differentiated thyroid cancer. In a Phase II clinical trial, 93 patients received 125 mg of this compound daily. The results indicated:

- Partial Responses : The treatment induced partial responses in some patients, suggesting potential efficacy in this population .

- Progression-Free Survival : The study assessed progression-free survival rates, although specific data on the duration were not detailed in the results.

Non-Small Cell Lung Cancer (NSCLC)

Motesanib was also evaluated in NSCLC. Initial Phase II trials suggested effectiveness comparable to bevacizumab when combined with chemotherapy. However, subsequent Phase III trials failed to demonstrate significant benefits over standard treatments .

In Vitro Studies

Research has shown that this compound effectively inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) in vitro. The compound demonstrated:

- Dose-Dependent Inhibition : Motesanib inhibited the mitogenic effects of VEGF, showcasing its potential as an anti-angiogenic agent .

- VEGFR2 Kinase Activity : It significantly blocked VEGFR2 kinase activity and phosphorylation in a dose-dependent manner.

Combination Therapies

Motesanib has been studied in combination with radiation therapy. In xenograft models of head and neck squamous cell carcinoma (HNSCC):

- Enhanced Efficacy : The combination treatment resulted in greater tumor volume reduction compared to either modality alone. For instance, the combination led to a 72% reduction in tumor volume compared to radiation alone which resulted in a 45% reduction .

- Increased Hypoxia : Motesanib treatment increased intratumoral hypoxia, potentially enhancing the effects of radiation therapy.

Summary of Clinical Trials

| Study Type | Cancer Type | Dosage | Outcome |

|---|---|---|---|

| Phase II | Thyroid | 125 mg/day | Partial responses observed |

| Phase III | NSCLC | Various | No significant benefit found |

| Preclinical | HNSCC | 75 mg/kg/day + Radiation | 72% reduction in tumor volume |

Eigenschaften

CAS-Nummer |

857876-30-3 |

|---|---|

Molekularformel |

C22H26N5O5P |

Molekulargewicht |

471.4 g/mol |

IUPAC-Name |

N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;phosphoric acid |

InChI |

InChI=1S/C22H23N5O.H3O4P/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15;1-5(2,3)4/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28);(H3,1,2,3,4) |

InChI-Schlüssel |

UJMNMHXUOCSCFT-UHFFFAOYSA-N |

SMILES |

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O.OP(=O)(O)O |

Kanonische SMILES |

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AMG 706; AMG706; AMG706; motesanib phosphate; motesanib diphosphate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.